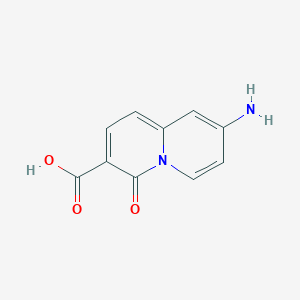

8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid

Description

BenchChem offers high-quality 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-amino-4-oxoquinolizine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-6-3-4-12-7(5-6)1-2-8(9(12)13)10(14)15/h1-5H,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTQWWJAMFEDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=C(C2=O)C(=O)O)C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433395 | |

| Record name | AGN-PC-0MWF5B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337909-31-6 | |

| Record name | AGN-PC-0MWF5B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid chemical structure analysis

Executive Summary & Structural Definition

The molecule 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid represents a specialized scaffold in the field of antimicrobial pharmacophores and fluorescent probes. Structurally, it is a bicyclic system characterized by a bridgehead nitrogen atom, distinguishing it from the more common quinoline antibiotics (fluoroquinolones).[1]

While the 4-oxo-3-carboxylic acid moiety serves as the critical binding domain for divalent metal ions (Mg²⁺) and the DNA-gyrase complex, the 8-amino substituent acts as the primary vector for modulating solubility, lipophilicity, and target affinity. In the context of Structure-Activity Relationships (SAR), the C8 position in the quinolizine scaffold is homologous to the C7 position in classical fluoroquinolones (e.g., the piperazine ring of ciprofloxacin).

Core Pharmacophore Analysis

The molecule functions as a "pseudo-quinolone." Its activity profile is governed by three distinct structural domains:

-

The Chelation Center (C3/C4): The

-keto acid motif (3-COOH and 4-C=O) is essential for chelating Mg²⁺, which bridges the drug to the phosphate backbone of bacterial DNA. -

The Bridgehead Nitrogen: Unlike quinolines, the nitrogen is located at the ring fusion (position 9a in some numbering systems, but functionally integral to the aromatic system), altering the electronic distribution and fluorescence properties.

-

The C8-Amino Handle: This electron-donating group increases the basicity and hydrophilicity of the molecule, critical for penetrating the bacterial outer membrane (porin channels in Gram-negatives).

Structural & Electronic Properties (Graphviz Analysis)

The following diagram illustrates the numbering scheme and the electronic relationship between the functional groups. Note the homology between the Quinolizine C8 position and the Quinolone C7 position.

Caption: Structural decomposition of the 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid, highlighting the Mg²⁺ binding pocket and the electronic contribution of the 8-amino group.

Synthetic Methodology

The synthesis of 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid typically requires a convergent approach. The direct nitration/reduction of the quinolizine core is often difficult due to regioselectivity issues. Therefore, the Cyclization of 2-Pyridineacetates (Stobbe-type condensation) is the preferred industrial route.

Retrosynthetic Pathway

The most robust route involves constructing the pyridone ring onto a pre-functionalized pyridine.

-

Precursor: 4-Amino-2-methylpyridine (or protected variant).

-

Condensation: Reaction with diethyl ethoxymethylenemalonate (EMME).

-

Cyclization: Thermal cyclization to form the bridgehead nitrogen system.

Caption: Step-wise synthetic pathway utilizing the EMME condensation method, the standard for generating 4-oxo-3-carboxylic acid heterocycles.

Detailed Experimental Protocol (Self-Validating)

Note: This protocol is adapted from standard quinolizine synthesis methodologies [1, 2].

Step 1: Condensation

-

Reagents: Dissolve 4-(acetylamino)-2-methylpyridine (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq) in absolute ethanol.

-

Condition: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Validation: Disappearance of the pyridine starting material and appearance of a yellow intermediate spot (enamine).

-

Workup: Evaporate solvent in vacuo. The residue is often used directly in the next step.

Step 2: Thermal Cyclization (Gould-Jacobs Type)

-

Medium: Heat Dowtherm A (diphenylether/biphenyl mixture) to 250°C.

-

Addition: Add the enamine intermediate dropwise (diluted in minimal hot Dowtherm A) to the boiling solvent. Critical: Rapid addition is necessary to prevent polymerization.

-

Reaction: Maintain temperature for 30–60 minutes.

-

Workup: Cool to room temperature. Dilute with hexane. The ester product typically precipitates as a solid. Filter and wash with hexane.

Step 3: Hydrolysis & Deprotection

-

Hydrolysis: Suspend the ester in 10% NaOH (aq) and reflux for 2 hours.

-

Deprotection: If the amino group was acetyl-protected, this step simultaneously cleaves the amide to the free amine.

-

Isolation: Acidify with HCl to pH 2–3. The target acid, 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid , will precipitate. Recrystallize from DMF/Ethanol.

Biological Mechanism & SAR[1][2]

Mechanism of Action

The molecule targets bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

-

Gyrase Inhibition: The 4-oxo-3-carboxylic acid motif chelates Mg²⁺. This drug-Mg²⁺ complex binds to the phosphodiester backbone of the DNA at the enzyme's active site, stabilizing the DNA-enzyme cleavage complex and preventing religation. This leads to the accumulation of double-strand breaks and bacterial cell death.

The Role of the 8-Amino Group

In quinolizines, the C8 position is spatially equivalent to the C7 position in fluoroquinolones.

-

Target Affinity: Substituents at this position interact directly with the GyrB subunit.

-

Pharmacokinetics: The amino group significantly improves water solubility compared to the unsubstituted analog. It also reduces affinity for efflux pumps in certain Pseudomonas strains.

| Feature | Unsubstituted Quinolizine | 8-Amino-Quinolizine | Impact |

| Solubility (pH 7.4) | Low (< 0.1 mg/mL) | Moderate-High | Improved bioavailability |

| Gram-Negative Activity | Weak | Enhanced | Better porin penetration |

| Fluorescence | Moderate | High | Amino group acts as auxochrome |

| Mg²⁺ Affinity | High | High | Unchanged (Core function) |

Fluorescence Characterization Protocol

Quinolizines are noted for their fluorescence, which is modulated by Mg²⁺ binding [3]. This property allows the molecule to be used as a biological probe.

Protocol:

-

Stock Solution: Prepare a 1 mM stock of the compound in DMSO.

-

Buffer: Dilute to 10 µM in 10 mM Tris-HCl (pH 7.4).

-

Excitation/Emission Scan:

-

Excitation Max: ~350–370 nm.

-

Emission Max: ~450–480 nm (Blue-Green region).

-

-

Titration: Add MgCl₂ (0 to 10 mM).

-

Observation: A hyperchromic shift (increase in intensity) indicates chelation. The 8-amino group typically enhances the quantum yield (

) via internal charge transfer (ICT).

References

-

Ma, Z., et al. (1999).[2] "Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position." Journal of Medicinal Chemistry, 42(20), 4202-4213.[2]

-

Muttu, C.T., et al. (2015). "Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives." Synthetic Communications.

-

Kao, J.P., et al. (2001). "4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators." Bioconjugate Chemistry, 12(2), 203-212.

-

Lee, J.C., et al. (2017). "Antimicrobial Activity of Novel 4H-4-oxoquinolizine Compounds Against Extensively Drug-Resistant Acinetobacter Baumannii Strains." International Journal of Antimicrobial Agents.

-

PubChem. "4h-quinolizine-3-carboxylic acid, 8-substituted derivatives." National Library of Medicine.

Sources

Photophysical Properties of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid is a specialized fluorogenic scaffold primarily utilized as a high-fidelity chelating unit for Magnesium (

While the molecule possesses intrinsic fluorescence properties, its primary utility in modern photophysics lies in its role as an electron-donating receptor in Photoinduced Electron Transfer (PeT) systems. It serves as the recognition moiety in advanced probes (e.g., the KMG and MagQ series), where its binding state modulates the fluorescence of a conjugated reporter (such as Fluorescein or BODIPY).

Molecular Architecture & Electronic Design

Structural Core

The molecule features a bicyclic 4H-quinolizine-4-one core (a bridgehead nitrogen system) substituted with:

-

Position 3: A carboxylic acid group (-COOH).

-

Position 4: A ketone/oxo group (=O).

-

Position 8: An amino group (

).

This specific arrangement creates a "push-pull" electronic system. The 8-amino group acts as an electron donor, while the 4-oxo-3-carboxyl moiety acts as an electron acceptor. This intramolecular charge transfer (ICT) character is responsible for its intrinsic fluorescence and solvatochromic behavior.

The Magnesium Chelation Pocket

The defining feature of this scaffold is the

-

Coordination Geometry: The rigid quinolizine backbone pre-organizes these oxygen atoms to form a binding cavity perfectly sized for

(ionic radius ~0.72 Å), while sterically disfavoring the larger -

Selectivity: This steric exclusion provides

selectivity ratios often exceeding 200:1, superior to traditional APTRA-based probes.

Diagram: Chemical Structure & Chelation Mechanism

Caption: Mechanism of fluorescence activation. In the free state, the quinolizine moiety quenches the fluorophore via PeT.

Photophysical Characterization

Intrinsic Properties (Free Acid)

When used as a standalone fluorophore (less common than its conjugates), the 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid exhibits blue-green emission. The 8-amino substituent bathochromically shifts the absorption and emission compared to the unsubstituted core.

| Parameter | Value (Approx.) | Notes |

| Abs Max ( | 340 – 380 nm | Shifted by 8-amino group (ICT). |

| Em Max ( | 450 – 490 nm | Solvent dependent (Blue/Cyan). |

| Stokes Shift | ~100 nm | Large Stokes shift reduces self-quenching. |

| Quantum Yield ( | < 0.05 (Free) | Low due to non-radiative decay/PeT. |

| 0.30 – 0.50 | Chelation Enhanced Fluorescence (CHEF). | |

| 1.0 – 3.0 mM | Physiologically relevant for cytosolic |

Mechanism of Signal Transduction (PeT)

In conjugates (e.g., KMG-104), this molecule acts as the PeT donor .

-

Free State: The lone pair on the 8-amino group or the electron-rich quinolizine ring facilitates electron transfer to the excited fluorophore, quenching fluorescence.

-

Bound State: Binding of

to the 4-oxo/3-carboxyl motif withdraws electron density from the ring system. This increases the oxidation potential of the quinolizine, making electron transfer thermodynamically unfavorable. -

Result: Fluorescence is restored ("Turn-On" response).

Solvatochromism

The push-pull nature of the 8-amino derivative makes it sensitive to solvent polarity.

-

Polar Protic Solvents (MeOH, Water): Red-shifted emission due to stabilization of the ICT excited state.

-

Non-polar Solvents: Blue-shifted emission, typically higher quantum yield.

Experimental Protocols

Protocol: Determination of Magnesium Dissociation Constant ( )

Objective: Validate the

Reagents:

-

Probe stock solution (1 mM in DMSO).

-

Buffer: 100 mM KCl, 10 mM MOPS, pH 7.2 (Mg-free).

- standard solution (1 M).

Workflow:

-

Preparation: Dilute probe to 1-5

in Mg-free buffer. -

Titration: Add aliquots of

to achieve concentrations ranging from 0 mM to 50 mM. -

Measurement: Record fluorescence emission spectra (Excitation determined by reporter, e.g., 490 nm for Fluorescein conjugates, or 360 nm for intrinsic core) after each addition.

-

Analysis: Plot Fluorescence Intensity (

) vs.

Protocol: Selectivity Screening ( Interference)

Objective: Confirm the probe's specificity for

-

Prepare probe solution (5

) in buffer. -

Add

(as-

Expected Result: Minimal change in fluorescence intensity (< 5% increase).

-

-

Subsequently add

(5 mM) to the same cuvette.-

Expected Result: Significant fluorescence increase (Turn-on).

-

Jablonski Diagram: PeT Mechanism

Caption: Energy level diagram illustrating the Photoinduced Electron Transfer (PeT) process. In the absence of Mg²⁺, the Quinolizine HOMO is high enough to transfer an electron to the fluorophore's ground state (quenching). Mg²⁺ binding lowers the Quinolizine HOMO (Blue), preventing transfer and enabling fluorescence.

Applications in Drug Development & Research

Intracellular Magnesium Imaging

The 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid scaffold is the functional engine behind the KMG (Komaba Mg) and MagQ probe families.

-

KMG-104: Uses this scaffold conjugated to fluorescein. It allows for confocal imaging of cytosolic

fluctuations during apoptosis or metabolic shifts. -

MagQ: Conjugated to BODIPY for red-shifted imaging, reducing autofluorescence interference in tissue samples.

High-Throughput Screening (HTS)

In drug discovery, this scaffold is used to screen for inhibitors of

-

Mechanism: As the enzyme consumes ATP-

, the concentration of free

References

-

Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry, 12(2), 203–212. Link

-

Komatsu, H., Iwasawa, N., Citterio, D., Suzuki, Y., Kubota, T., Tokaya, K., ... & Oka, K. (2004). Design and Synthesis of Highly Sensitive and Selective Fluorescein-Based Magnesium Probes. Journal of the American Chemical Society, 126(50), 16353-16360. Link

-

Matsui, A., Uemura, T., Suzuki, Y., ... & Oka, K. (2017). A fluorescent activatable probe for imaging intracellular Mg2+. Organic & Biomolecular Chemistry, 16, 239-244. Link

-

Trapani, V., et al. (2010). Intracellular magnesium detection: imaging a brighter future. The Analyst, 135(8), 1855-1866. Link

Sources

An In-depth Technical Guide to the Absorption and Emission Spectra of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid

This technical guide provides a comprehensive overview of the synthesis and photophysical characterization of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals working with fluorescent small molecules. This document details the expected spectroscopic properties based on the known behavior of similar quinolizine derivatives and provides robust protocols for their empirical determination.

Introduction: The Quinolizine Core in Fluorescence Applications

Quinolizine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest due to their inherent fluorescent properties. The rigid, planar structure of the quinolizine nucleus provides a robust scaffold for the development of novel fluorophores. The photophysical characteristics of these molecules, including their absorption and emission maxima, are highly tunable through chemical modification, making them valuable tools in various scientific disciplines. In particular, derivatives of 4-oxo-4H-quinolizine-3-carboxylic acid have been recognized as excellent fluorophores, with applications as selective fluorescent indicators for metal ions such as Mg2+.[1][2] The introduction of an amino group at the 8-position is anticipated to further modulate the electronic and, consequently, the spectroscopic properties of this core structure.

Synthesis of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid

The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives has been previously described in the literature.[3] A general synthetic approach to obtain the 8-amino substituted target compound can be conceptualized based on established synthetic routes for similar quinolizine and quinoline structures.

Conceptual Synthetic Pathway

Caption: Conceptual synthetic pathway for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid.

Photophysical Properties: Absorption and Emission Spectra

The photophysical properties of quinolizine derivatives are dictated by their electronic structure. The absorption of ultraviolet or visible light promotes the molecule from its ground electronic state to an excited state. The subsequent return to the ground state can occur via non-radiative pathways or through the emission of a photon, a process known as fluorescence.

Expected Spectroscopic Behavior:

Based on studies of related quinolizine and quinoline compounds, the following characteristics are anticipated for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid:

-

Absorption: The absorption spectrum is expected to exhibit distinct bands in the UV-visible region, corresponding to π-π* transitions within the aromatic system. The presence of the amino and carboxylic acid groups will likely influence the position and intensity of these bands.

-

Emission: Upon excitation at an appropriate wavelength, the compound is expected to fluoresce. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift.

-

Solvatochromism: The polarity of the solvent can significantly impact the absorption and emission spectra of quinolizine derivatives.[4] This solvatochromic effect arises from differential stabilization of the ground and excited states by the solvent molecules. A bathochromic (red) shift in the emission spectrum is often observed with increasing solvent polarity.[4]

-

pH Sensitivity: The carboxylic acid and amino moieties are ionizable. Consequently, the absorption and emission properties of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid are expected to be sensitive to the pH of the medium.

Quantitative Spectroscopic Data (Hypothetical)

The following table presents hypothetical data for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid in a standard solvent like ethanol, based on typical values for related compounds. These values must be determined experimentally.

| Parameter | Symbol | Expected Value | Unit |

| Absorption Maximum | λabs | 350 - 400 | nm |

| Molar Absorptivity | ε | 10,000 - 20,000 | M-1cm-1 |

| Emission Maximum | λem | 450 - 550 | nm |

| Stokes Shift | Δν | 50 - 100 | nm |

| Fluorescence Quantum Yield | ΦF | 0.1 - 0.5 | - |

Experimental Protocols

To accurately characterize the photophysical properties of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid, the following detailed experimental protocols are recommended.

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the comprehensive spectroscopic characterization of a fluorescent compound.

1. Preparation of Solutions

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a high-purity solvent such as dimethyl sulfoxide (DMSO).

-

Working Solutions: Prepare a series of dilute working solutions (e.g., 1-10 µM) from the stock solution in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water). Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

2. Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Record the absorption spectrum of each working solution from approximately 200 to 700 nm.

-

Use the corresponding pure solvent as a blank.

-

Identify the wavelength of maximum absorption (λabs).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

3. Emission Spectroscopy

-

Instrumentation: Use a spectrofluorometer.

-

Procedure:

-

Excite the sample at its λabs.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 700 nm.

-

Identify the wavelength of maximum emission (λem).

-

Calculate the Stokes shift as the difference between λem and λabs.

-

4. Fluorescence Quantum Yield (ΦF) Determination

-

Method: The relative method using a well-characterized fluorescence standard is recommended. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength.

-

Measure the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for all solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad) are determined.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

where ΦF,std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Influence of Molecular Structure on Spectroscopic Properties

The electronic properties of the quinolizine ring system are significantly influenced by the nature and position of substituents. The 8-amino group, being an electron-donating group, is expected to increase the electron density of the aromatic system. This will likely lead to a bathochromic shift (red shift) in both the absorption and emission spectra compared to the unsubstituted 4-oxo-4H-quinolizine-3-carboxylic acid. This is due to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to model the ground and excited state properties of the molecule, providing theoretical insights that complement experimental data.[5]

Conclusion

8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid is a promising candidate for a novel fluorescent probe. Based on the well-established photophysical properties of related quinolizine derivatives, it is expected to exhibit tunable absorption and emission characteristics that are sensitive to its environment. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its spectroscopic properties, which is a critical step in the evaluation of its potential for applications in chemical sensing, biological imaging, and drug development.

References

- (S)-N-(1-(naphthalen-1-yl)ethyl)−8-hydroxyquinoline-7-carboxamide as a fluorescent chemosensor for Mg2+ and its application in living cell imaging. (2016). Beilstein Journal of Organic Chemistry, 12, 854–862.

- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calcul

- First derivative of optical absorption and emission spectra... (n.d.).

- 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013). Molecules, 19(12), 19838-19852.

- Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (2021).

- (a) Absorption of quinoline derivatives in CH 3 CN. (b) Corrected... (n.d.).

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3549.

- An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). Hacettepe Journal of Biology and Chemistry, 50(5), 415-427.

- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports, 9(1), 17723.

- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (2022). RSC Advances, 12(27), 17354-17360.

- Functionalized quinolizinium-based fluorescent reagents for modification of cysteine-containing peptides and proteins. (2022). RSC Advances, 12(1), 133-138.

- The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives 8... (n.d.).

- 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. (2001).

- Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. (2014). Physical Chemistry Chemical Physics, 16(33), 17871-17878.

- 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. (2001).

- Parallel Synthesis of 3-Amino-4H-Quinolizin-4-ones, Fused 3-Amino-4H-Pyrimidin-4-ones, and Fused 3-Amino-2H-Pyran-2-ones. (2005).

- Organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles. (2011). Beilstein Journal of Organic Chemistry, 7, 1316-1320.

- Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Arkivoc, 2022(3), 41-54.

- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin

- Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024).

- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports, 9(1), 17723.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(13), 4296.

- Synthesis and characterization of 8-aminoquinoline photocages for biological applications. (n.d.).

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). Archiv der Pharmazie, 335(8), 373-379.

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2014). European Journal of Medicinal Chemistry, 86, 588-599.

- 8-Aminoquinoline-4-carboxylic acid. (n.d.). Sigma-Aldrich.

- Ethyl 8-Chloro-4-oxo-4H-quinolizine-3-carboxl

Sources

- 1. 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

Quinolizine-3-Carboxylic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinolizine scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of quinolizine-3-carboxylic acid derivatives, with a particular focus on the 4-oxo-4H-quinolizine-3-carboxylic acid core. We will delve into their synthesis, spectroscopic characterization, and established biological activities, while also highlighting areas with limited research and future potential. This guide is intended to be a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

The Quinolizine Core: A Scaffold of Therapeutic Promise

The quinolizine ring system is a bicyclic aromatic compound composed of a pyridine ring fused to a piperidine ring. The presence of the nitrogen atom and the carboxylic acid group at the 3-position in quinolizine-3-carboxylic acid derivatives provides unique electronic and structural features that are crucial for their interaction with biological targets. The 4-oxo substitution is a common feature in many biologically active derivatives, contributing to their planar structure and potential for hydrogen bonding interactions.

Synthetic Methodologies for 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives

The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives is a critical aspect of exploring their therapeutic potential. A common and effective method involves a multi-step synthesis starting from readily available precursors.

General Synthetic Protocol

A widely employed synthetic route involves the reaction of a substituted pyridine with an appropriate reagent to form a key intermediate, which then undergoes cyclization to yield the quinolizine core.[1]

Step-by-Step Experimental Protocol:

-

Synthesis of the Pyridone Intermediate: A substituted 2-chloropyridine is reacted with diethyl malonate in the presence of a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the reaction.

-

Cyclization to form the Quinolizine Ring: The resulting intermediate is then subjected to a cyclization reaction, often by heating at high temperatures in a high-boiling point solvent like diphenyl ether. This step is crucial for the formation of the bicyclic quinolizine scaffold.

-

Hydrolysis of the Ester: The ester group at the 3-position is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, in an aqueous-alcoholic solution.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

The following diagram illustrates a general synthetic pathway for 4-oxo-4H-quinolizine-3-carboxylic acid derivatives.

Caption: General synthetic scheme for 4-oxo-4H-quinolizine-3-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of newly synthesized quinolizine-3-carboxylic acid derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure. The chemical shifts and coupling constants of the protons on the quinolizine ring provide detailed information about the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic absorption bands for the carbonyl group (C=O) of the carboxylic acid and the 4-oxo group, as well as the O-H stretch of the carboxylic acid, are important diagnostic peaks.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their identity.[1]

Biological Activities of Quinolizine-3-Carboxylic Acid Derivatives

Research into the biological activities of quinolizine-3-carboxylic acid derivatives has revealed their potential in several therapeutic areas.

Antiviral Activity: HIV Integrase Inhibition

A significant area of investigation for 4-oxo-4H-quinolizine-3-carboxylic acid derivatives has been their potential as inhibitors of HIV integrase, a key enzyme in the replication of the human immunodeficiency virus.[1][2]

Mechanism of Action: HIV integrase is responsible for inserting the viral DNA into the host cell's genome. Inhibitors of this enzyme prevent this integration step, thereby halting the viral replication cycle. The 4-oxo-quinolizine-3-carboxylic acid scaffold is believed to chelate with the essential metal ions (Mg2+) in the active site of the integrase, a mechanism shared by other integrase inhibitors.[3]

A study by Zheng et al. (2009) described the design and synthesis of various 4-oxo-4H-quinolizine-3-carboxylic acid derivatives with different substituents. These compounds were then screened for their ability to inhibit HIV integrase.[1]

Antibacterial Activity

While research specifically on the 3-carboxylic acid derivatives is somewhat limited, the broader class of 4H-4-oxoquinolizine derivatives has been investigated for its antibacterial properties. These compounds have shown potent activity against a range of Gram-positive and Gram-negative bacteria.[4]

Mechanism of Action: The antibacterial mechanism of 4-oxoquinolizine derivatives is believed to be similar to that of quinolone antibiotics, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria.

A study by Ma et al. (1999) explored the structure-activity relationships of 4H-4-oxoquinolizine derivatives with modifications at the C-8 position, demonstrating that these compounds can be highly active against quinolone-resistant bacteria.[4]

Fluorescent Indicators for Magnesium Ions

An interesting application of 4-oxo-4H-quinolizine-3-carboxylic acids is their use as selective fluorescent indicators for magnesium ions (Mg2+).[5] These compounds exhibit a strong fluorescent response upon complexation with Mg2+, with minimal interference from calcium ions (Ca2+), which is a common issue with other magnesium indicators. This property makes them valuable tools for studying the biological roles of magnesium.

Structure-Activity Relationships (SAR)

The biological activity of quinolizine-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinolizine ring.

-

Substituents on the Benzo-fused Ring: Modifications at various positions of the aromatic ring can significantly influence the potency and selectivity of these compounds. For instance, in the context of antibacterial 4H-4-oxoquinolizines, the substituent at the C-8 position was found to be crucial for their activity profile.[4]

-

The Carboxylic Acid Group: The carboxylic acid at the 3-position is generally considered essential for the activity of many quinolone and quinolizine-based compounds, particularly for their interaction with biological targets like HIV integrase and bacterial DNA gyrase.

-

The 4-Oxo Group: The ketone at the 4-position is also a critical feature, likely involved in hydrogen bonding interactions within the active sites of target enzymes.

The following diagram illustrates the key pharmacophoric features of the 4-oxo-4H-quinolizine-3-carboxylic acid scaffold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 4. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid

[1]

Executive Summary

8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid is a bicyclic heteroaromatic scaffold characterized by a bridgehead nitrogen atom at the ring junction.[1] Unlike its quinoline counterparts, the quinolizine core exhibits unique electronic distribution due to the lack of a benzene ring fusion, resulting in distinct thermodynamic behaviors.[2]

This compound serves as a dual-function pharmacophore:

-

Antimicrobial/Antiviral Core: A bioisostere to 4-quinolones, utilized to overcome resistance in methicillin-resistant S. aureus (MRSA) and as HIV integrase inhibitors.[1]

-

Fluorescent Probe: The 4-oxo-3-carboxylic acid moiety forms a high-affinity chelate with Mg²⁺, exhibiting strong fluorescence upon binding.[1]

Stability Verdict: The compound demonstrates high solid-state stability but exhibits specific solution-phase vulnerabilities, primarily thermal decarboxylation at elevated temperatures (>150°C) and oxidative degradation of the C8-amino group under photolytic conditions.[1]

Chemical Architecture & Physicochemical Profile[1]

The thermodynamic stability of this molecule is governed by three structural pillars:

-

The Quinolizine Core: A 10-π electron aromatic system.[1] The bridgehead nitrogen provides rigidity but alters the pKa profile compared to quinolines.

-

The β-Keto Acid Motif (C3/C4): The 3-carboxylic acid and 4-ketone form an intramolecular hydrogen bond, stabilizing the molecule in the solid state but priming it for decarboxylation under thermal stress.[1]

-

The C8-Amino Substituent: An electron-donating group (EDG) that increases electron density in the ring, enhancing oxidative susceptibility while stabilizing the cation species.[1]

Table 1: Physicochemical Properties (Predicted & Analog-Derived)

| Parameter | Value / Characteristic | Thermodynamic Implication |

| Molecular Formula | C₁₀H₈N₂O₃ | Low molecular weight, high ligand efficiency.[1] |

| Molecular Weight | 204.18 g/mol | Favorable for oral bioavailability (Rule of 5).[1] |

| Melting Point | >220°C (Decomposition) | High lattice energy; indicates strong intermolecular H-bonding.[1] |

| pKa (COOH) | 3.2 – 3.8 | Acidic; exists as a zwitterion in neutral pH if amine pKa permits.[1] |

| pKa (NH₂) | 4.5 – 5.5 | Lower than aliphatic amines due to conjugation with the aromatic ring.[1] |

| LogP | 0.5 – 1.2 | Moderately lipophilic; good membrane permeability. |

| Solubility | pH-dependent | High in basic (pH > 8) and acidic (pH < 2) media; low in neutral.[1] |

Thermodynamic Degradation Pathways[1][2]

Understanding the degradation mechanisms is vital for formulation and storage. The two primary pathways are Thermal Decarboxylation and Oxidative Deamination .

Mechanism 1: Thermal Decarboxylation

Similar to other β-keto acids, the 3-carboxylic acid group can undergo decarboxylation.[1] However, the rigidity of the quinolizine ring raises the activation energy barrier compared to aliphatic analogs. This reaction typically requires temperatures exceeding 150°C or catalysis by Lewis acids.

Mechanism 2: Photo-Oxidative Instability

The 8-amino group renders the ring electron-rich.[1] Upon exposure to UV light (especially in solution), the molecule can generate reactive oxygen species (ROS), leading to the oxidation of the amine to a nitro or hydroxylamine species, or ring opening.[1][2]

Visualization: Degradation Logic

The following diagram illustrates the causal pathways for degradation.

Caption: Thermal and oxidative degradation pathways. Decarboxylation is the primary thermal risk, while oxidation drives photolytic instability.[2]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of this specific scaffold, the following self-validating protocols are recommended.

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability limits and identify degradation products.

-

Preparation: Dissolve 10 mg of the compound in 10 mL of DMSO (Stock Solution).

-

Acid Hydrolysis: Mix 1 mL Stock with 1 mL 1N HCl. Heat at 80°C for 4 hours.

-

Base Hydrolysis: Mix 1 mL Stock with 1 mL 1N NaOH. Heat at 80°C for 4 hours.

-

Note: Quinolizines are generally resistant to base hydrolysis, but the amide bond (lactam) at C4 is a potential weak point.[2]

-

-

Oxidation: Mix 1 mL Stock with 1 mL 3% H₂O₂. Incubate at RT for 24 hours.

-

Thermal: Expose solid sample to 105°C for 7 days.

-

Analysis: Neutralize samples and analyze via HPLC-MS/MS.

Protocol B: Spectrophotometric pKa Determination

Objective: Accurately determine ionization constants to predict solubility and zwitterionic behavior.

-

Buffer Setup: Prepare a series of buffers ranging from pH 1.0 to 10.0 (0.5 pH increments).

-

Dilution: Add 10 µL of Stock Solution (from Protocol A) to 2 mL of each buffer.

-

Measurement: Record UV-Vis spectra (200–500 nm).

-

Observation: Watch for bathochromic shifts (red shift) in the λmax as the amino group deprotonates or the carboxylic acid ionizes.

-

-

Calculation: Plot Absorbance vs. pH at λmax. The inflection points correspond to the pKa values.

Visualization: Stability Workflow

Caption: Decision tree for forced degradation studies, guiding the transition from stress testing to formulation.

Mechanistic Insights & Field Applications

The "Chelation Effect" on Stability

In biological fluids or formulation buffers containing divalent cations (Mg²⁺, Ca²⁺), the 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid forms a 1:1 or 2:1 complex.[1]

-

Stabilization: This chelation "locks" the carboxylic acid, significantly reducing the rate of thermal decarboxylation.

-

Fluorescence: The complex is highly fluorescent, a property exploited in Mg²⁺ sensing.[2][3]

-

Implication: Stability assays should be performed in metal-free media (using EDTA) to assess the intrinsic stability of the free acid.

Structural Analogs and Predictive Stability

Data from 4H-4-oxoquinolizine derivatives used in HIV integrase inhibition suggests that substituents at the C8 position (like the amino group) are critical for potency but do not significantly compromise the ring stability compared to the unsubstituted core. However, the amino group does introduce a risk of N-acetylation in vivo, which is a metabolic stability concern rather than a thermodynamic one.[1][2]

References

-

Otten, P. A., London, R. E., & Levy, L. A. (2001).[1][2] 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate Chemistry.

-

Ma, Z., et al. (1999).[1][2] Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry.

-

Alnajjar, R. A. (2018).[1][2][4] 4H-Quinolizin-4-one Derivatives: A Review. University of Benghazi.

-

BenchChem. (2025).[1][5][6] Preventing degradation of 4-Oxononanoic acid (and related oxo-carboxylic acids). [1][2]

-

PubChem. Compound Summary: 4-oxo-4H-quinolizine-3-carboxylic acid derivatives.

Sources

- 1. PubChemLite - 4h-quinolizine-3-carboxylic acid, 8-[(3r)-3-[(1s)-1-amino-2,2,2-trifluoroethyl]-1-pyrrolidinyl]-1-cyclopropyl-7-fluoro-1,9a-dihydro-9-methyl-4-oxo- (C20H23F4N3O3) [pubchemlite.lcsb.uni.lu]

- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.uob.edu.ly [journals.uob.edu.ly]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Fluorescence Quantum Yield of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid

The following technical guide details the photophysical characterization and fluorescence quantum yield (Φ_F) determination of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid .

Executive Summary & Chemical Identity

8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (CAS: 337909-31-6) represents a specialized class of bicyclic fluorophores characterized by a "push-pull" electronic structure. The quinolizine-4-one core serves as an electron-deficient acceptor, while the 8-amino group acts as a strong electron donor. This configuration results in significant Intramolecular Charge Transfer (ICT) properties, making the compound highly sensitive to solvent polarity and metal ion complexation.

This guide provides the rigorous methodology for determining its fluorescence quantum yield, interpreting its solvatochromic behavior, and utilizing it as a ratiometric probe for magnesium ions (

Chemical Structure & Properties

| Property | Specification |

| IUPAC Name | 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid |

| CAS Number | 337909-31-6 |

| Molecular Formula | |

| Molecular Weight | 204.18 g/mol |

| Core Chromophore | 4-oxo-4H-quinolizine |

| Key Functional Groups | 3-Carboxylic acid (Metal binding), 8-Amino (Electron donor) |

| Emission Range | 450 nm – 550 nm (Solvent dependent) |

Photophysical Mechanism

The fluorescence of this compound is governed by the efficiency of radiative decay (

Solvatochromism & Quantum Yield

In polar protic solvents (e.g., water, methanol), the excited ICT state is stabilized, often leading to a red shift in emission but a reduction in quantum yield due to hydrogen-bonding induced quenching.

-

Non-polar solvents (e.g., Dichloromethane): Higher

(typically 0.20 – 0.36). -

Polar solvents (e.g., PBS buffer): Lower

(typically < 0.10) in the unbound state.

Magnesium Chelation Enhancement

The primary utility of this fluorophore lies in its ability to chelate

-

Mechanism: Chelation-Enhanced Fluorescence (CHEF).

-

Effect: Binding locks the rotation of the carboxyl group and rigidifies the scaffold, suppressing non-radiative vibrational relaxation.

-

Result: A significant increase in

(up to 3-4 fold) and a hypsochromic (blue) shift, allowing for ratiometric sensing.

Photophysical Pathway Diagram

Caption: Jablonski diagram illustrating the competition between fluorescence and non-radiative decay, modulated by Mg2+ binding.

Experimental Protocol: Quantum Yield Determination

To ensure accuracy, the Comparative Method (Gradient Method) is required. Single-point measurements are unreliable due to inner filter effects.

Reference Standard Selection

Select a standard with spectral overlap in the 350–450 nm absorption region and 450–550 nm emission region.

-

Primary Standard: Quinine Sulfate in 0.5 M

( -

Alternative (for red-shifted derivatives): Coumarin 153 in Ethanol (

).

Step-by-Step Methodology

-

Preparation: Prepare stock solutions of the 8-amino-quinolizine derivative and the reference standard.

-

Dilution Series: Prepare 5 dilutions for both the sample and reference.

-

Constraint: Absorbance at the excitation wavelength (

) must be kept below 0.10 A.U. (optimally 0.02 – 0.08) to avoid re-absorption artifacts.

-

-

Spectroscopy:

-

Measure UV-Vis absorbance at

(e.g., 360 nm). -

Measure integrated fluorescence intensity (

) over the full emission band.

-

-

Plotting: Plot Integrated Fluorescence (

-axis) vs. Absorbance ( -

Calculation: Determine the slope (

) for both sample and reference.

Where

Data Validation Table

| Parameter | Sample (8-Amino) | Reference (Quinine Sulfate) |

| Solvent | DMSO / Buffer | 0.5 M |

| Refractive Index ( | 1.479 / 1.333 | 1.333 |

| Excitation | 360 nm | 360 nm |

| Linearity ( | > 0.99 (Required) | > 0.99 (Required) |

| Calculated | 0.04 – 0.36 (Dep. on conditions) | 0.546 (Fixed) |

Critical Considerations & Troubleshooting

pH Sensitivity

The 8-amino group can be protonated at low pH, abolishing the ICT donor character and quenching fluorescence. The 3-carboxylic acid (

-

Recommendation: Perform measurements in buffered systems (HEPES or Tris, pH 7.2) to maintain a consistent ionization state.

Metal Ion Contamination

Since this molecule is a

-

Control: Add EDTA (10

) to the "metal-free" baseline measurement to strip adventitious ions.

Workflow Diagram: Measurement Logic

Caption: Logical workflow for validating fluorescence quantum yield data.

References

-

Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry, 12(2), 203–212. Link

-

Xu, Y.-S., Zeng, C.-C., Jiao, Z.-G., Hu, L.-M., & Zhong, R.-G. (2009).[1][2] Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives. Molecules, 14(2), 868–883.[1] Link

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. Link

Sources

Methodological & Application

Efficient synthesis protocol for 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid

Application Note & Protocol

Topic: An Efficient, Three-Step Synthesis of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinolizine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Specifically, derivatives of 4-oxo-4H-quinolizine-3-carboxylic acid have garnered significant interest due to their potential as therapeutic agents, including as inhibitors of HIV integrase.[1][2] This application note details a robust and efficient three-step synthetic protocol for a key derivative, 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid. The synthesis commences with a thermally-driven Gould-Jacobs reaction to construct the core quinolizine ring system, followed by ester hydrolysis and a subsequent chemoselective reduction of a nitro group. This protocol is designed to be highly accessible, employing common laboratory reagents and techniques to furnish the target compound in good overall yield.

Proposed Synthetic Pathway Overview

The synthesis is strategically designed in three distinct stages, beginning with the formation of the bicyclic quinolizine core, followed by functional group manipulations to install the desired amino and carboxylic acid moieties.

-

Step 1: Gould-Jacobs Annulation. The synthesis begins with the condensation of 2-amino-5-nitropyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization. This reaction, a variation of the classic Gould-Jacobs reaction, is a powerful method for constructing the 4-oxo-quinolizine ring system.[3][4]

-

Step 2: Saponification. The ethyl ester of the quinolizine intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

-

Step 3: Nitro Group Reduction. The nitro group at the 8-position is selectively reduced to the primary amine, yielding the final target compound.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-5-nitropyridine | ≥98% | Commercial Supplier |

| Diethyl ethoxymethylenemalonate (DEEM) | ≥98% | Commercial Supplier |

| Dowtherm A (Diphenyl ether/biphenyl mixture) | Technical | Commercial Supplier |

| Sodium Hydroxide (NaOH) | Reagent | Commercial Supplier |

| Hydrochloric Acid (HCl), concentrated | Reagent | Commercial Supplier |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Commercial Supplier |

| Ethanol (EtOH) | Anhydrous | Commercial Supplier |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Supplier |

| Hexanes | ACS Grade | Commercial Supplier |

Step 1: Synthesis of Ethyl 8-nitro-4-oxo-4H-quinolizine-3-carboxylate

Causality: The Gould-Jacobs reaction is employed here as it provides a direct and efficient route to the 4-oxo-quinolizine core from readily available starting materials.[4] The reaction proceeds via an initial Michael-type addition of the aminopyridine to DEEM, followed by elimination of ethanol to form a stable enamine intermediate. The critical step is the high-temperature thermal cyclization, which requires a high-boiling solvent like Dowtherm A to achieve the necessary activation energy for the 6-electron electrocyclization.[3]

Protocol:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-amino-5-nitropyridine (13.9 g, 0.1 mol) and diethyl ethoxymethylenemalonate (23.8 g, 0.11 mol).

-

Add toluene (150 mL) and heat the mixture to reflux for 4 hours. The theoretical amount of ethanol (4.6 g, 5.8 mL) should be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate.

-

Once the ethanol evolution ceases, carefully remove the toluene under reduced pressure.

-

To the resulting viscous residue, add Dowtherm A (150 mL). Heat the mixture to a vigorous reflux (approx. 250-260 °C) with continuous stirring for 30-45 minutes. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

-

After completion, allow the reaction mixture to cool to approximately 80-90 °C.

-

Slowly add hexanes (200 mL) to the warm solution with stirring. The product will precipitate as a solid.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold hexanes (3 x 50 mL) to remove the Dowtherm A.

-

Dry the solid under vacuum to yield Ethyl 8-nitro-4-oxo-4H-quinolizine-3-carboxylate as a pale yellow to tan solid.

Step 2: Synthesis of 8-Nitro-4-oxo-4H-quinolizine-3-carboxylic acid

Causality: Saponification is a standard and reliable method for the hydrolysis of esters to carboxylic acids. Aqueous sodium hydroxide is used to deprotonate the ester, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. Subsequent acidification with a strong mineral acid like HCl is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.

Protocol:

-

Suspend the crude Ethyl 8-nitro-4-oxo-4H-quinolizine-3-carboxylate (0.1 mol theoretical) in a mixture of ethanol (200 mL) and 2 M aqueous sodium hydroxide (150 mL, 0.3 mol).

-

Heat the mixture to reflux with stirring. The solid should dissolve as the hydrolysis proceeds. Continue refluxing for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and filter to remove any insoluble impurities.

-

Cool the clear filtrate in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.

-

A yellow precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL) until the washings are neutral to pH paper.

-

Dry the solid under vacuum at 60 °C to afford 8-Nitro-4-oxo-4H-quinolizine-3-carboxylic acid.

Step 3: Synthesis of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid

Causality: The reduction of an aromatic nitro group to an amine is a common transformation. Tin(II) chloride in concentrated hydrochloric acid is a classic and highly effective method for this conversion. SnCl₂ acts as the reducing agent in the acidic medium. The acidic conditions also ensure that the resulting amino group is protonated as an ammonium salt, which can prevent side reactions. A final basic workup is required to deprotonate the ammonium salt and the carboxylic acid to facilitate isolation.

Protocol:

-

In a round-bottom flask, suspend 8-Nitro-4-oxo-4H-quinolizine-3-carboxylic acid (0.1 mol theoretical) in ethanol (250 mL).

-

To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 0.5 mol) in concentrated hydrochloric acid (100 mL) portion-wise with stirring. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Pour the resulting slurry onto ice (approx. 500 g).

-

Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8. A thick precipitate of tin hydroxides will form.

-

Heat the mixture to boiling for 15 minutes to aid in the coagulation of the tin salts, then allow it to cool.

-

Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with hot water (2 x 100 mL).

-

Combine the filtrate and washings. Cool in an ice bath and acidify to pH 5-6 with glacial acetic acid. The target compound will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum to yield 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid.

General Experimental Workflow

The overall workflow from starting materials to the final purified product is summarized below.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Reum, M. The Gould-Jacobs Reaction. Name Reactions in Heterocyclic Chemistry, 2005 , 293-302. [Link]

-

Zhao, X.; Liu, Z.; et al. Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives. ResearchGate, 2012 . [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

Stark, K.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2025 , 30(1), 123. [Link]

-

Kulkarni, M. R.; Gaikwad, N. D. Recent advances towards the synthesis of 4H-quinolizin-4-one. K.T.H.M. College Repository, 2020 . [Link]

-

Li, X.; et al. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 2023 , 28(7), 3045. [Link]

-

Lee, P. H.; et al. Synthesis of Quinolizinones from Rhodium-Catalyzed C-H Activation Reaction of 2-(1-Cycloalkenyl)pyridines with Diazo Meldrum's Acids. ResearchGate, 2016 . [Link]

-

Procter, D. J.; et al. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Org. Lett., 2022 , 24(42), 7809-7814. [Link]

-

Das, P.; et al. One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives. Polycyclic Aromatic Compounds, 2023 . [Link]

-

Li, Y.; et al. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 2025 , 30(9), 1234. [Link]

-

Jachak, M.; et al. Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. J. Org. Chem., 2011 , 76(9), 3403-3412. [Link]

-

Martin, R.; et al. 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Chem. Commun., 2001 , (6), 554-555. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Bioconjugation Strategies for Quinolizine Carboxylic Acid Derivatives

Application Note: AN-QCA-2026

High-Fidelity Labeling of Proteins and Peptides using Rigid-Core Fluorophores

Introduction

Quinolizine carboxylic acid derivatives (e.g., derivatives of Coumarin 343, Julolidine, or fused quinolizinone systems) represent a class of rigid, bicyclic fluorophores valued for their high quantum yields, large Stokes shifts, and photostability. However, their utility in biological systems is often limited by their inherent hydrophobicity and the steric hindrance surrounding the carboxylic acid handle.

This Application Note provides a definitive guide to bioconjugating these molecules to biomolecules (antibodies, BSA, peptides). Unlike flexible aliphatic dyes (e.g., FITC), quinolizine derivatives require specific solvent handling and activation protocols to prevent aggregation-induced quenching (ACQ) and ensure efficient covalent attachment.

Critical Technical Considerations

Before initiating the protocol, three physicochemical factors must be addressed to ensure reproducibility.

| Parameter | Challenge | Technical Solution |

| Solubility | Quinolizine cores are hydrophobic and poorly soluble in aqueous buffers. | Dissolve the derivative in anhydrous DMSO or DMF at 10–20 mM before introducing it to the aqueous reaction. |

| Hydrolysis | The active ester intermediate (O-acylisourea) hydrolyzes rapidly in water. | Use a Two-Step Protocol : Activate in organic solvent or low-pH buffer first, then add to the protein. |

| Sterics | The fused ring system can sterically hinder the carboxylic acid. | Use Sulfo-NHS to create a water-soluble, extended active ester that is more accessible to surface lysines. |

Mechanism of Action

The primary conjugation route utilizes carbodiimide chemistry (EDC) stabilized by N-hydroxysulfosuccinimide (Sulfo-NHS). This converts the stable, unreactive carboxylic acid on the Quinolizine scaffold into a reactive Sulfo-NHS ester, which subsequently forms a stable amide bond with primary amines (Lysine residues or N-termini).

Figure 1: Reaction pathway for the activation of Quinolizine Carboxylic Acid using EDC/Sulfo-NHS chemistry.

Detailed Protocol: Two-Step In-Situ Conjugation

This protocol is optimized for labeling 1–5 mg of IgG antibody or BSA. It separates the activation step (low pH, organic co-solvent) from the conjugation step (neutral pH) to maximize efficiency.

Reagents Required

-

Quinolizine Derivative: 10 mM stock in anhydrous DMSO.

-

EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride): Prepare fresh.

-

Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh.

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: 1X PBS, pH 7.2 (Must be amine-free; no Tris or Glycine).

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Sephadex G-25.

Step 1: Activation of the Quinolizine Carboxyl Group

Rationale: Activating in a slightly acidic, amine-free environment prevents EDC hydrolysis and premature quenching.

-

Dissolve 1 mg of the Quinolizine derivative in anhydrous DMSO to achieve a 10 mM concentration.

-

In a microcentrifuge tube, mix the following:

-

10 µL Quinolizine stock (10 mM).

-

10 µL EDC (100 mM in MES buffer).

-

10 µL Sulfo-NHS (100 mM in MES buffer).

-

20 µL MES Activation Buffer.

-

-

Incubate for 15 minutes at room temperature (RT) protected from light.

-

Note: The reaction is efficient; extending beyond 20 minutes increases hydrolysis risk.

-

Step 2: Protein Conjugation

Rationale: The pH is raised to deprotonate Lysine residues (pKa ~10.5, but sufficient nucleophilicity exists at pH 7.2) without hydrolyzing the ester too quickly.

-

Prepare the protein (IgG) at 2 mg/mL in PBS (pH 7.2).

-

Add the activated dye mixture (from Step 1) to the protein solution dropwise while vortexing gently.

-

Molar Ratio: Aim for a 10–20x molar excess of dye over protein.

-

Calculation: For 1 mg IgG (~150 kDa, 6.6 nmol), use ~66–130 nmol of activated dye.

-

-

Incubate for 2 hours at RT or overnight at 4°C, protected from light.

-

Quenching (Optional): Add 1 M Tris (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.

Step 3: Purification

Rationale: Hydrophobic quinolizine dyes bind non-specifically to proteins. Thorough desalting is critical.

-

Equilibrate a desalting column (e.g., PD-10 or Zeba Spin) with PBS.

-

Apply the reaction mixture to the column.

-

Elute with PBS. Collect the protein fraction (usually the first colored band to elute).

-

Visual Cue: The conjugate will likely be fluorescent; free dye will elute later or stick to the top of the column due to hydrophobicity.

-

Quality Control: Degree of Labeling (DOL)

Because Quinolizine derivatives absorb in the UV-Vis region, they contribute to the absorbance at 280 nm (

Data Acquisition

Measure absorbance at:

-

280 nm (

): Protein absorption peak.[1][2][3] -

(

Correction Factor (CF)

Determine the CF for your specific derivative (or use the manufacturer's value):

Calculation Formula

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the bioconjugation and purification of Quinolizine derivatives.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation | Dye is too hydrophobic; Protein aggregated. | (1) Decrease dye molar excess. (2) Add <5% DMSO to the coupling buffer. (3) Ensure protein is not in ammonium sulfate. |

| Low DOL (< 1.0) | Hydrolysis of active ester; Buffer incompatibility. | (1) Ensure buffers are amine-free (No Tris). (2) Increase EDC/NHS concentration during activation. (3) Check pH of MES buffer (must be < 6.5). |

| High Background | Non-covalent hydrophobic binding. | Add 0.05% Tween-20 to the purification buffer to wash away "stuck" hydrophobic dye. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on EDC/NHS chemistry and fluorophore labeling).

-

Thermo Fisher Scientific. (n.d.). EDC and NHS Crosslinking Chemistry. Retrieved February 26, 2026.

-

BenchChem. (2025).[1][2][4] Determining the Degree of Labeling (DOL) with Fluorescein: An Application Note and Protocol.

-

AAT Bioquest. (n.d.). Degree of Labeling (DOL) Calculator and Principles.

-

Gee, K. R., et al. (2001). 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry.

Sources

Preparation of fluorescent tags with 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid

Application Note: Synthesis and Bioconjugation of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid (AQCA) Fluorescent Tags

Executive Summary

This guide details the preparation and application of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (AQCA) as a high-performance fluorescent tag.[1][2] Unlike traditional coumarin or fluorescein derivatives, the AQCA scaffold utilizes a rigid bicyclic quinolizinone core.[3] The introduction of an electron-donating amine at the C8 position creates a strong "Push-Pull" Intramolecular Charge Transfer (ICT) system with the C4-carbonyl/C3-carboxyl acceptors.[1][2]

Key Advantages:

-

Large Stokes Shift: Minimizes self-quenching and scatter interference (>80 nm typical).[1][2]

-

Solvatochromism: Fluorescence emission is sensitive to the local polarity, making it ideal for studying protein conformational changes or hydrophobic pocket binding.[3]

-

Mg²⁺ Sensitivity: The 4-oxo-3-carboxy motif can chelate divalent cations, offering secondary sensing capabilities.[1][2]

Chemical Mechanism & Design Logic

The fluorescence of AQCA arises from the planar rigidification of the nitrogen lone pair into the conjugated system.

-

The "Push": The 8-amino group donates electron density.[2]

-

The "Pull": The 3-carboxyl and 4-oxo groups withdraw density.[1][2]

-

The Result: Upon excitation, the molecule undergoes a significant dipole change.[3] When conjugated to a biomolecule, the 3-carboxylic acid is converted to an amide, retaining the electron-withdrawing nature required for fluorescence while forming a stable covalent bond.[1][2]

Visualizing the Workflow

Figure 1: End-to-end workflow from raw chemical precursor to purified bioconjugate. The activation step converts the passive acid into an amine-reactive electrophile.[2]

Protocol 1: Synthesis of the Reactive NHS-Ester Tag[2][3]

The free acid form of AQCA is unreactive toward biomolecules. It must be converted into an N-hydroxysuccinimide (NHS) ester.[1][2] We utilize TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) for efficient activation in organic solvent.[3][1][2]

Reagents Required:

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mg (approx. 40 µmol) of AQCA in 500 µL of anhydrous DMF. Ensure the vessel is dry (argon flush recommended).[1][2]

-

Activation: Add 1.1 equivalents of TSTU (13.2 mg) and 2.0 equivalents of DIPEA (14 µL).

-

Incubation: Stir at Room Temperature (RT) for 60 minutes.

-

Precipitation: Add the reaction mixture dropwise into 10 mL of ice-cold Diethyl Ether. The NHS ester should precipitate as a yellow/orange solid.

-

Collection: Centrifuge (5000 x g, 5 min), decant the supernatant, and wash the pellet once with fresh ether.

-

Storage: Dry under vacuum. Store at -20°C under desiccant. Hydrolysis Risk: Use immediately or store strictly anhydrous.[2]

Protocol 2: Bioconjugation to Protein (Antibody/BSA)[1][2][3]

This protocol describes labeling a generic IgG antibody.[2] The target is the ε-amine of Lysine residues.[2]

Reagents:

Step-by-Step Methodology:

-

Buffer Exchange: Ensure the antibody is in pH 8.3 buffer. If in PBS (pH 7.4), dialysis or a spin-exchange column is recommended to adjust pH to 8.3.[3][1][2]

-

Dye Solubilization: Dissolve AQCA-NHS in anhydrous DMSO to a concentration of 10 mM.

-

Reaction Setup:

-

Incubation: Incubate for 1 hour at RT in the dark with gentle agitation.

-

Quenching (Optional): Add 50 µL of 1 M Tris (pH 8.0) to scavenge remaining unreacted dye.[1][2]

-

Purification: Apply the reaction mixture to a Sephadex G-25 column equilibrated with PBS. Collect the first eluting colored band (Protein-Dye conjugate).[1][2] The free dye will remain in the column.

Protocol 3: Quality Control & Degree of Labeling (DOL)

To ensure reproducibility, you must calculate how many AQCA molecules are attached per protein molecule.[3][1]

Data Requirements:

-

: Molar extinction coefficient of AQCA (approx.[1][2] 18,000 - 22,000 M⁻¹cm⁻¹ at

- : Correction Factor.[1][2] The absorbance of the dye at 280 nm relative to its max.

- : Protein extinction coefficient (IgG ≈ 210,000 M⁻¹cm⁻¹).[3][1][2]

Calculation:

-

Measure Absorbance of conjugate at 280 nm (

) and at dye -

Calculate Protein Concentration (

): -

Calculate DOL:

[3][1][2]

Target DOL:

-

Antibodies: Optimal DOL is 2–4.[2]

-

Over-labeling (>6): Causes fluorescence quenching (self-quenching) and potential antibody precipitation.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency (DOL < 1) | Hydrolysis of NHS ester. | Use fresh anhydrous DMSO/DMF.[2] Ensure NHS ester was stored dry. |

| Precipitation during Labeling | Dye is too hydrophobic.[2] | Reduce molar excess of dye.[2] Add 0.05% Tween-20 to the buffer.[1] |

| High Background in Imaging | Free dye not removed.[2] | Perform a second desalting step or extensive dialysis.[2] |

| Blue-Shifted Emission | Dye aggregation.[1][2] | Quinolizinones can stack.[2] Ensure DOL is not >5.[2] |

References

-

Otten, P. A., London, R. E., & Levy, L. A. (2001).[3][1] 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry, 12(2), 203–212.[3][1] [Link]

-

Koulov, A. V., et al. (2003).[3][1] New Phototautomeric Quinolizinone Derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 161(1), 7-12.[3][1][2] (Context on solvatochromism of the scaffold).

-

Hermanson, G. T. (2013).[3][1][2] Bioconjugate Techniques (3rd Edition). Academic Press.[2] (Standard protocols for NHS-ester chemistry and DOL calculations).

Sources

- 1. PubChemLite - 4h-quinolizine-3-carboxylic acid, 8-[(3r)-3-[(1s)-1-amino-2,2,2-trifluoroethyl]-1-pyrrolidinyl]-1-cyclopropyl-7-fluoro-1,9a-dihydro-9-methyl-4-oxo- (C20H23F4N3O3) [pubchemlite.lcsb.uni.lu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

Advanced Application Note: Solid-Phase Synthesis Applications of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid

Executive Summary & Scientific Rationale

The molecule 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (8-AQC) represents a specialized class of rigid, bicyclic fluorescent amino acids. Unlike flexible aliphatic fluorophores, the quinolizine core offers a planar, conformationally restricted scaffold that stabilizes secondary structures while providing environment-sensitive fluorescence.

Key Applications:

-

Mg²⁺ Sensing: The proximity of the 3-carboxylic acid and the 4-oxo group creates a specific chelation pocket for divalent cations, particularly Magnesium (Mg²⁺), triggering a fluorescence "turn-on" response [1].

-

Peptide Backbone Integration: With an N-terminal amine at position 8 and a C-terminal carboxylic acid at position 3, 8-AQC functions as a non-natural amino acid, allowing direct insertion into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

-

Conformational Constraint: The rigid bicyclic system restricts the rotational freedom of the peptide backbone, potentially stabilizing bioactive conformations.

This guide details the specific protocols for Fmoc-protection, resin loading, and coupling of 8-AQC, addressing the unique solubility and reactivity challenges posed by its aromatic core.

Chemical Properties & Pre-Synthesis Considerations[1][2][3]

Before initiating SPPS, the physicochemical properties of the scaffold must be managed to prevent aggregation and ensure high coupling efficiency.

| Property | Specification | Impact on SPPS |

| Molecular Weight | ~204.2 g/mol (Free base) | Low steric bulk compared to large dyes (e.g., Rhodamine). |

| Solubility | Moderate in DMF/DMSO; Low in DCM | Critical: Use DMF/NMP for coupling; avoid DCM-only washes. |

| Fluorescence | Light-sensitive; wrap reaction vessels in foil. | |

| Reactivity | Aromatic amine (Pos 8) | Lower nucleophilicity than aliphatic amines; requires extended deprotection/coupling times. |